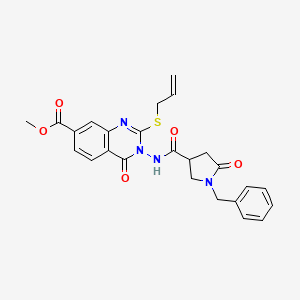

![molecular formula C15H13NOS3 B6477271 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide CAS No. 2640817-96-3](/img/structure/B6477271.png)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .

Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The presence of the carboxamide scaffold in the compounds often results in a wide range of biological and medicinal activities .Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Mécanisme D'action

Target of Action

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is a complex organic compound that is primarily used in the field of materials science It has been found to be particularly effective in the development of high-performance non-fullerene organic solar cells (oscs) .

Mode of Action

The compound interacts with its targets by optimizing the energy levels and crystallinity of the polymer donor, which greatly affects the active layer morphology and device performance in non-fullerene OSCs . The compound shows a strong electron withdrawing ability to reduce the highest occupied molecular orbital (HOMO) level and a good planarity to reduce the steric hindrance effectively . This combination of properties improves the charge transfer efficiency, thereby enhancing the performance of the device .

Biochemical Pathways

It’s known that the compound plays a significant role in the energy transfer processes within oscs .

Result of Action

The primary result of the action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is the enhancement of the performance of OSCs . The compound’s unique properties allow for improved charge transfer efficiency, which in turn leads to higher power conversion efficiency in these devices .

Action Environment

The action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide can be influenced by various environmental factors. For instance, the efficiency of OSCs can be affected by temperature, light intensity, and the presence of other materials . .

Safety and Hazards

While specific safety and hazard information for “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide” is not available, it’s important to handle all chemical compounds with care and take appropriate safety precautions. For example, thiophene is labeled as toxic and is a combustible liquid .

Orientations Futures

Research into thiophene-based compounds is ongoing, with many potential applications in fields such as organic electronics, especially in polymer solar cells . Future research directions could include designing molecular structures to enhance the crystallinity, promote the stacking of the acceptor, optimize the phase separation morphology, and improve the performance of the device .

Propriétés

IUPAC Name |

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS3/c17-15(11-6-9-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-8-19-13/h1-4,6,8-10H,5,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIRZVDRTKHDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)

![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477195.png)

![4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6477196.png)

![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477209.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B6477217.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6477218.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477236.png)

![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477237.png)

![methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B6477248.png)

![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477254.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide](/img/structure/B6477263.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide](/img/structure/B6477278.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B6477285.png)